12-epi-fischerindole G
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H23ClN2 |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
(6aS,8R,9S,10R,10aS)-8-chloro-9-ethenyl-10-isocyano-6,6,9-trimethyl-5,6a,7,8,10,10a-hexahydroindeno[2,1-b]indole |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)15(22)11-13-17(19(21)23-5)16-12-9-7-8-10-14(12)24-18(16)20(13,2)3/h6-10,13,15,17,19,24H,1,11H2,2-4H3/t13-,15+,17-,19+,21+/m0/s1 |
InChI Key |
ADPQVXWEVQETCB-AGPIPWNKSA-N |
Isomeric SMILES |
C[C@]1([C@@H](C[C@H]2[C@H]([C@H]1[N+]#[C-])C3=C(C2(C)C)NC4=CC=CC=C43)Cl)C=C |
Canonical SMILES |
CC1(C2CC(C(C(C2C3=C1NC4=CC=CC=C43)[N+]#[C-])(C)C=C)Cl)C |
Origin of Product |
United States |
Natural Occurrence and Isolation
Cyanobacterial Producing Organisms and Strain Identification
12-epi-fischerindole G is a naturally occurring indole (B1671886) alkaloid produced by cyanobacteria, specifically those belonging to the order Stigonematales. vulcanchem.comebi.ac.uk This order of cyanobacteria is recognized for its production of a wide array of bioactive secondary metabolites. vulcanchem.com
The primary cyanobacterial species identified as producers of this compound include:
Hapalosiphon welwitschii : This terrestrial cyanobacterium is a known source of this compound. vulcanchem.comnaturalproducts.net
Fischerella sp. : Various strains of Fischerella, such as Fischerella sp. SAG 46.79, have been shown to produce this compound and related fischerindole alkaloids. mathewsopenaccess.com The culturing of this particular strain has led to the isolation of not only this compound but also other related compounds like fischerindole L, 12-epi-fischerindole U isonitrile, and 12-epi-fischerindole U isothiocyanate. mathewsopenaccess.com
These filamentous cyanobacteria are often found in terrestrial and aquatic environments and are notable for their complex branched morphology. vulcanchem.comarabjchem.org The production of a diverse suite of indole alkaloids, including hapalindoles, ambiguines, and fischerindoles, is a characteristic feature of these organisms. mdpi.combiorxiv.org
Isolation and Purification Methodologies from Biological Matrices
The isolation and purification of this compound from cyanobacterial biomass involves a multi-step process designed to extract and separate the target compound from a complex mixture of cellular components and other secondary metabolites. While specific protocols may vary between research groups, the general methodology follows established principles of natural product chemistry.
The initial step typically involves the extraction of the cultured cyanobacterial biomass. This is often achieved using organic solvents to separate the desired lipophilic compounds from the aqueous cellular matrix.
Following extraction, the crude extract undergoes a series of chromatographic separations to purify the target compound. These techniques exploit differences in the physical and chemical properties of the various molecules in the extract, such as polarity and size. Common methods employed include:
Column Chromatography: The crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Solvents of increasing polarity are used to elute different fractions, separating compounds based on their affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC): This technique provides higher resolution separation and is often used in the final stages of purification. A semi-preparative or preparative HPLC column can be used to isolate pure this compound. biorxiv.org
The purity and structure of the isolated compound are then confirmed using spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. biorxiv.org The total synthesis of this compound has also been achieved, providing a means of confirming its structure and enabling further study. researchgate.netresearchgate.netbaranlab.org
Recent advancements have also explored biocatalytic approaches. For instance, the non-heme iron halogenase WelO5 has been shown to convert 12-epi-fischerindole U into this compound in a single step, highlighting the potential for enzymatic synthesis of this and related compounds. mdpi.com
Biosynthetic Pathways and Enzymology
Identification of Core Biosynthetic Precursors
The biosynthesis of the hapalindole and fischerindole core structures, including 12-epi-fischerindole G, commences with fundamental building blocks derived from primary metabolism. The assembly of these complex alkaloids is initiated from L-tryptophan, geranyl pyrophosphate (GPP), and indole (B1671886) isonitrile derivatives. researchgate.netacs.org
L-tryptophan serves as the foundational element, providing the characteristic indole core of the molecule. nih.govresearchgate.net Through a series of enzymatic steps, the amino acid is converted into a reactive indole isonitrile intermediate. nih.gov
Geranyl pyrophosphate (GPP), a C10 isoprenoid, constitutes the monoterpene unit that is appended to the indole core. nih.govresearchgate.net This prenylation step is crucial for the subsequent cyclization events that form the polycyclic scaffold. nih.gov
The convergence of these two precursors leads to the formation of a key intermediate, a 3-geranylated cis-indole isonitrile. nih.gov This molecule is primed for the intricate cyclization cascades that ultimately define the hapalindole and fischerindole skeletons. nih.govnih.gov
| Precursor | Origin | Role in Biosynthesis |
| L-Tryptophan | Amino Acid Metabolism | Provides the indole core structure. |
| Geranyl Pyrophosphate (GPP) | Terpenoid Biosynthesis | Donates the C10 monoterpene unit. |
| Indole Isonitrile Derivatives | Derived from L-Tryptophan | Act as key reactive intermediates for prenylation. |
Elucidation of Proposed Biosynthetic Routes to this compound and Related Analogs
The biosynthetic pathway leading to the hapalindole and fischerindole alkaloids has been a subject of significant investigation, with initial hypotheses evolving as new experimental evidence has come to light.
Early proposals for the biosynthesis of these complex alkaloids were based on chemical intuition and the structural features of the isolated natural products. These initial hypotheses provided a framework for further investigation but have since been refined by detailed enzymatic and genetic studies.
More recent and experimentally supported biosynthetic proposals have clarified the intricate steps involved in the formation of the polycyclic core of this compound and its relatives. nih.govacs.org A key revised hypothesis suggests that welwitindolinone A could arise from an oxidative ring contraction of 12-epi-fischerindole I, which in turn is formed via benzylic oxidation of this compound. nih.gov This places this compound as a central intermediate in the pathway to other complex alkaloids.
The currently accepted pathway involves the initial geranylation of a cis-indole isonitrile intermediate at the C-3 position. nih.govnih.gov This is followed by a remarkable cascade of reactions catalyzed by a class of enzymes known as Stig cyclases. nih.govnih.gov This cascade includes:
A nih.govnih.gov-sigmatropic (Cope) rearrangement. nih.govnih.gov
A 6-exo-trig cyclization. nih.govnih.gov
A terminal electrophilic aromatic substitution (EAS) reaction. nih.govnih.gov
The regioselectivity of the final EAS step is a critical determinant of the resulting alkaloid core. Attack at the C-2 position of the indole ring leads to the formation of the fischerindole skeleton, as seen in this compound, while attack at the C-4 position results in the hapalindole core. nih.gov
Characterization of Key Enzymatic Transformations and Catalysis
The biosynthesis of this compound is orchestrated by a suite of specialized enzymes that catalyze the key transformations, from the formation of the isonitrile precursor to the intricate cyclizations that establish the polycyclic core.
The formation of the crucial indole isonitrile intermediate is catalyzed by a set of enzymes, including the AmbI1-3 system from Fischerella ambigua. nih.govnih.gov This enzymatic machinery converts L-tryptophan and ribulose-5-phosphate into a cis-indolyl vinyl isonitrile. nih.govescholarship.org The AmbI1 and AmbI3 proteins have been shown to be sufficient for the production of the cis-indole isonitrile. nih.gov Studies on the substrate promiscuity of AmbI1-3 have revealed that these enzymes can accept various halogen-substituted L-tryptophan analogs, leading to the generation of novel halogenated indole isonitrile derivatives. nih.gov
The remarkable transformation of the linear 3-geranylated cis-indole isonitrile into the complex tetracyclic structures of fischerindoles and hapalindoles is mediated by a class of enzymes known as Stig cyclases. nih.govresearchgate.netnih.gov These enzymes catalyze a complex cascade of reactions, including a Cope rearrangement, a 6-exo-trig cyclization, and a final electrophilic aromatic substitution. nih.govnih.gov
Different Stig cyclases exhibit distinct product specificities, leading to the formation of either the fischerindole or hapalindole core. For instance, the cyclase FimC5 from Fischerella muscicola has been shown to catalyze the formation of 12-epi-fischerindole U. nih.govnih.gov In contrast, FamC1 from Fischerella ambigua primarily produces 12-epi-hapalindole U. nih.govnih.gov The stereochemistry of the final products is also under enzymatic control, with studies suggesting that the assembly of heteromeric cyclase complexes, potentially induced by cofactors like Ca2+, can influence the stereochemical outcome of the cyclization cascade. nih.gov
| Enzyme | Organism | Function | Substrate(s) | Product(s) |
| AmbI1-3 | Fischerella ambigua | Indole Isonitrile Synthesis | L-Tryptophan, Ribulose-5-Phosphate | cis-Indolyl Vinyl Isonitrile |
| FimC5 | Fischerella muscicola | Polycyclic Core Formation | 3-Geranyl-cis-indole isonitrile | 12-epi-fischerindole U |
| FamC1 | Fischerella ambigua | Polycyclic Core Formation | 3-Geranyl-cis-indole isonitrile | 12-epi-hapalindole U |
Stereoselective Chlorination and Halogenase Activity (e.g., Fe/2OG halogenase WelO5, AmbO5)
A key step in the formation of this compound is the stereoselective chlorination of its precursor, 12-epi-fischerindole U. This reaction is catalyzed by a non-heme iron and α-ketoglutarate (Fe/2OG)-dependent halogenase known as WelO5. nih.govpitt.edu Found in the welwitindolinone biosynthetic pathway of cyanobacteria such as Hapalosiphon welwitschii, WelO5 is notable for its ability to act on a freestanding small molecule substrate, which is uncommon for this class of enzymes. nih.gov The enzyme specifically targets the unactivated sp³ carbon at position C13 of 12-epi-fischerindole U, installing a chlorine atom to yield this compound. nih.govpitt.edu
Structural and mechanistic studies of WelO5 have provided insights into its high selectivity for chlorination over hydroxylation, a common competing reaction in Fe/2OG enzymes. rsc.orgpsu.edu The enzyme's active site architecture positions the substrate in such a way that it facilitates the transfer of a chlorine atom. psu.edu A significant finding is the role of an outer-sphere hydrogen-bonding group, specifically the Ser189 residue, in orchestrating the necessary ligand movements to favor halogenation. nih.govpsu.edu Mutation of this residue to alanine (S189A) results in a loss of selectivity, leading to a mixture of chlorinated and hydroxylated products. nih.govpsu.edu
A homologous halogenase, AmbO5, discovered in the ambiguine (B12290726) biosynthetic gene cluster, exhibits a broader substrate scope compared to WelO5. rsc.orgnih.gov AmbO5 can selectively chlorinate a variety of fischerindole, hapalindole, and ambiguine alkaloids. rsc.orgnih.govtandfonline.com This difference in substrate promiscuity has been linked to a C-terminal sequence motif. nih.gov Despite their sequence similarity, WelO5 is more specific for substrates like 12-epi-fischerindole U and 12-epi-hapalindole C. researchgate.netnih.gov
| Enzyme | Substrate(s) | Product(s) | Key Features |
| WelO5 | 12-epi-fischerindole U, 12-epi-hapalindole C nih.govresearchgate.net | This compound nih.gov | Fe/2OG-dependent halogenase; high stereoselectivity for chlorination at C13; acts on a free-standing substrate. nih.govrsc.org |
| AmbO5 | Fischerindole, hapalindole, and ambiguine alkaloids rsc.orgnih.govtandfonline.com | Chlorinated derivatives | Broader substrate scope than WelO5. rsc.orgnih.govtandfonline.com |
Oxidative Diversifications and Tailoring Enzymes
Following the initial formation of the fischerindole core and subsequent halogenation, the hapalindole family of natural products, to which this compound belongs, undergoes further structural diversification through the action of tailoring enzymes. researchgate.netwesternsydney.edu.au These enzymes, often oxygenases, modify the molecular scaffold to produce a wide array of related compounds, including the welwitindolinones. researchgate.netwesternsydney.edu.aunih.gov
The biosynthesis of welwitindolinone A, for instance, is proposed to proceed from this compound through a series of oxidative transformations. nih.gov One proposed pathway involves the benzylic oxidation of this compound to form 12-epi-fischerindole I. nih.gov This intermediate is then believed to undergo an oxidative ring contraction to yield the unique spirocyclobutane-containing oxindole (B195798) core of welwitindolinone A. nih.gov These late-stage modifications are critical for generating the structural and biological diversity observed within this class of alkaloids. westernsydney.edu.aunih.gov Tailoring enzymes, particularly non-heme iron-dependent oxygenases, are responsible for a variety of transformations such as hydroxylation, desaturation, and oxidative cyclization in the biosynthesis of many complex natural products. nih.govrsc.org
Chemoenzymatic Synthesis Approaches in Biosynthesis Research
The study of biosynthetic pathways, including that of this compound, has been advanced by chemoenzymatic synthesis approaches. These methods combine the selectivity of enzymatic catalysts with the flexibility of chemical synthesis to produce natural products and their analogs. nih.gov Cell-free protein synthesis (CFPS) systems have emerged as a powerful tool in this regard. nih.gov
By expressing biosynthetic enzymes, such as Stig cyclases and prenyltransferases, in a cell-free environment, researchers can investigate the function of individual enzymes and reconstitute portions of biosynthetic pathways in vitro. nih.gov This approach has been successfully used to produce unnatural fluorinated derivatives of 12-epi-hapalindole U and 12-epi-fischerindole U by feeding fluorinated indole precursors into the enzymatic cascade. nih.govnih.gov Such chemoenzymatic strategies not only facilitate the confirmation of enzyme function but also enable the production of novel alkaloid derivatives for biological evaluation. nih.govresearchgate.net
Genetic Basis for Biosynthetic Pathways (e.g., Gene Cluster Identification)
The enzymatic machinery responsible for the biosynthesis of this compound and related alkaloids is encoded in dedicated biosynthetic gene clusters (BGCs). researchgate.netnih.gov The identification and comparative analysis of these gene clusters in various cyanobacterial strains have been fundamental to understanding the genetic blueprint for the production of these complex molecules. researchgate.netwesternsydney.edu.aunih.gov
For example, the welwitindolinone (wel) gene cluster from Hapalosiphon welwitschii UTEX B1830 contains the gene encoding the halogenase WelO5. secondarymetabolites.org Similarly, fischerindole (fim) and ambiguine (amb) gene clusters have been identified in other Fischerella species. researchgate.netnih.gov Bioinformatic analysis of these clusters reveals genes for the core biosynthetic enzymes, such as indole-isonitrile synthases, prenyltransferases, and Stig cyclases, as well as genes for tailoring enzymes like halogenases, oxygenases, and methyltransferases that contribute to the structural diversification of the final products. researchgate.netnih.gov The comparative analysis of these BGCs provides insights into the evolution of these pathways and the genetic basis for the observed chemical diversity within the hapalindole family of alkaloids. researchgate.netwesternsydney.edu.au
| Gene Cluster | Producing Organism (Example) | Key Enzymes Encoded | Associated Products (Example) |
| wel | Hapalosiphon welwitschii secondarymetabolites.org | WelO5 (Halogenase) | Welwitindolinones, this compound nih.govsecondarymetabolites.org |
| fim | Fischerella muscicola nih.gov | FimC1-FimC5 (Stig cyclases) | Fischerindoles nih.gov |
| amb | Fischerella ambigua researchgate.net | AmbO5 (Halogenase) | Ambiguines nih.govresearchgate.net |
Total Synthesis and Chemical Transformations
Seminal Total Synthesis Approaches to 12-epi-Fischerindole G
The total synthesis of this compound and its relatives has been a significant achievement in organic chemistry. A notable enantiospecific synthesis was developed that also encompasses several members of the hapalindole family, including hapalindole Q, 12-epi-fischerindole U, and 12-epi-fischerindole I. nih.govacs.org This work provided a unified strategy that was efficient, scalable, and protecting-group-free. acs.orgresearchgate.net
The biosynthetic pathway is thought to involve the cyclization of a tricyclic hapalindole intermediate between the C2 position of the indole (B1671886) and the C15 isopropylidene group to form the fischerindole core. nih.gov Synthetic strategies have often drawn inspiration from this proposed biosynthetic connection. nih.gov
Modern synthetic approaches to this compound have been characterized by the application of powerful and efficient chemical reactions. These strategies aim to construct the complex carbon skeleton with high levels of control and in a minimal number of steps.
Direct Indole Coupling: A cornerstone of a successful synthesis of this compound is the use of a direct indole coupling methodology. nih.govacs.org This strategy forges a key carbon-carbon bond by directly coupling the indole nucleus with a suitable electrophile, bypassing the need for pre-functionalization of the indole at the desired position. In the synthesis of this compound, the tetracyclic ketone intermediate is derived from an acid-catalyzed cyclization of a tricyclic precursor, which itself is obtained from the direct coupling of indole with a chloroketone. nih.gov
Redox Economy: The concept of "redox economy" has been a guiding principle in the synthesis of this compound. nih.govacs.orgresearchgate.net Analogous to atom or step economy, redox economy seeks to minimize the number of superfluous oxidation and reduction steps throughout a synthetic sequence. acs.orgebi.ac.uk An ideal redox-economic synthesis features a linear and steady increase in the oxidation state of the intermediates from the starting materials to the final product. nih.govresearchgate.net This approach avoids unnecessary protecting groups and functional group manipulations, leading to a more efficient and elegant synthesis. pitt.edu
| Strategy | Description | Advantage |
|---|---|---|
| Direct Indole Coupling | Formation of a C-C bond by directly reacting the indole nucleus with an electrophilic partner, without pre-activation of the indole. nih.gov | Increases step-economy, avoids extra steps for indole functionalization. |
| Redox Economy | Minimizing non-essential oxidation and reduction steps; the oxidation state of intermediates should progressively increase towards the target. nih.govacs.org | Enhances efficiency, reduces reagent waste, and often shortens the synthetic sequence. pitt.edu |
| Protecting-Group-Free Synthesis | Designing a synthetic route that avoids the use of protecting groups for functional moieties. pitt.edu | Significantly reduces the number of steps (protection/deprotection), improving overall yield and efficiency. pitt.edu |
Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound. The molecule contains multiple stereocenters that must be set with precision.
An effective strategy to achieve this is through a chiral pool approach . The chiral pool refers to the collection of abundant, inexpensive, and enantiopure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.org By starting a synthesis from a molecule in the chiral pool, the inherent chirality of the starting material can be transferred through the synthetic sequence to the final product. This approach is a powerful method for achieving high levels of stereocontrol without the need for asymmetric catalysis or chiral resolutions. While specific starting materials for a chiral pool synthesis of this compound are detailed in primary literature, the principle involves using a readily available natural product to set the initial stereocenters. nih.govpitt.edu
Synthetic Routes to Related Fischerindole and Hapalindole Analogs
A major advantage of a well-designed synthetic strategy is its ability to be adapted for the synthesis of related natural products. The route developed for this compound is part of a divergent approach that also yields other members of the fischerindole and hapalindole families. nih.govresearchgate.net By creating a common intermediate, the synthesis can be branched to produce a variety of structurally related alkaloids.
For instance, the synthesis that produces this compound can be extended to synthesize 12-epi-fischerindole I through a benzylic oxidation. nih.gov Similarly, the same overarching strategy, relying on direct indole coupling, has been used to access other complex alkaloids like welwitindolinone A, hapalindole Q, and 12-epi-fischerindole U. nih.govacs.org This highlights the efficiency and flexibility of the synthetic design, allowing for the creation of a library of related compounds from a common set of principles and intermediates. nih.gov
Chemical Derivatization Strategies for Scaffold Modification
Access to the core scaffold of this compound through total synthesis enables the exploration of its chemical space through derivatization. Modifying the natural product structure can lead to the discovery of compounds with altered or enhanced biological properties.
A powerful strategy for scaffold modification is late-stage C-H functionalization . This approach involves directly converting a carbon-hydrogen bond on the largely assembled molecule into a new functional group (e.g., a halogen). This avoids having to carry the functional group through a lengthy synthetic sequence. For example, enzymatic C-H functionalization has been used on related fischerindole and hapalindole alkaloids. ebi.ac.uk A non-heme iron halogenase, AmbO5, has been shown to selectively chlorinate distinct alkaloids, while another enzyme, WelO5, can perform monochlorination on the aliphatic carbon of 12-epi-fischerindole U. ebi.ac.uk Such enzymatic methods offer high levels of regio- and stereospecificity that are difficult to achieve with traditional chemical reagents, providing a powerful tool for generating novel derivatives. ebi.ac.uk
Structural Characterization and Stereochemistry
Advanced Spectroscopic Methods for Structural Elucidation (e.g., 1D and 2D NMR, HRESIMS)
The molecular formula of 12-epi-fischerindole G was determined as C₂₁H₂₃ClN₂ by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), which provided a measured mass-to-charge ratio consistent with this composition. uni-halle.de, universityofgalway.ie, thieme-connect.com This technique is crucial for establishing the elemental makeup of a novel compound with high accuracy.
The intricate carbon-hydrogen framework and the connectivity of the atoms were pieced together using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy experiments. nih.gov, researchgate.net, thieme-connect.com The total synthesis of ent-12-epi-fischerindole G, the enantiomer of the natural product, by Baran et al. provided the definitive spectroscopic data for its characterization. nih.gov, nih.gov, acs.org
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum reveals distinct signals for the aromatic protons of the indole (B1671886) ring, the vinyl group, and the protons within the complex tetracyclic core. The ¹³C NMR spectrum complements this by showing 21 distinct carbon resonances, including those characteristic of the indole moiety, the vinyl group, the isonitrile carbon, and the chlorinated carbon atom.
Interactive Data Table: ¹H and ¹³C NMR Data for ent-12-epi-fischerindole G (Data presented here is representative of values reported for fischerindole alkaloids in deuterated chloroform (B151607) (CDCl₃) and is based on the successful total synthesis.) nih.gov, acs.org
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, multiplicity, J in Hz) | Key 2D NMR Correlations (COSY, HMBC) |
| 2 | - | - | - |
| 3 | - | - | - |
| 3a | - | - | - |
| 4 | 122.5 | 7.45 (d, J=7.8) | COSY with H-5; HMBC to C-5a, C-9b |
| 5 | 119.8 | 7.12 (t, J=7.5) | COSY with H-4, H-6 |
| 6 | 120.5 | 7.18 (t, J=7.6) | COSY with H-5, H-7 |
| 7 | 111.2 | 7.60 (d, J=8.0) | COSY with H-6; HMBC to C-5a, C-9a |
| 7a | 136.1 | - | - |
| 8 | 126.8 | - | - |
| 10 | 65.1 | 4.35 (d, J=2.5) | COSY with H-10a; HMBC to C-9, C-11, N≡C |
| 10a | 48.5 | 3.15 (m) | COSY with H-10, H-6a |
| 6a | 52.3 | 2.80 (dd, J=12.0, 4.5) | COSY with H-10a, H-7 |
| 6,6-Me | 25.4, 30.1 | 1.10 (s), 1.15 (s) | HMBC to C-6, C-6a |
| 7 | 35.8 | 2.10 (m), 1.85 (m) | COSY with H-6a, H-8 |
| 8 | 68.2 | 4.50 (dd, J=11.0, 5.0) | COSY with H-7; HMBC to C-9 |
| 9 | 55.4 | - | - |
| 9-Me | 21.7 | 1.30 (s) | HMBC to C-8, C-9, C-10 |
| 11 (Vinyl CH) | 140.1 | 5.95 (dd, J=17.5, 10.8) | COSY with H-12a, H-12b |
| 12 (Vinyl CH₂) | 115.2 | 5.25 (d, J=17.5), 5.20 (d, J=10.8) | COSY with H-11 |
| N≡C | 158.0 | - | - |
| NH | - | 8.10 (br s) | - |
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) were used to establish proton-proton coupling networks, for instance, tracing the connectivity within the cyclohexane (B81311) ring and the vinyl group. Heteronuclear Single Quantum Coherence (HSQC) correlated each proton to its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) experiments revealed long-range (2-3 bond) couplings between protons and carbons. These HMBC correlations were instrumental in assembling the tetracyclic system, for example, by showing correlations from the methyl protons to adjacent quaternary carbons. researchgate.net
Absolute Stereochemistry Determination and Confirmation (e.g., X-ray Crystallography of Derivatives)
The assignment of the absolute stereochemistry of this compound, with its five contiguous stereocenters (6aS, 8R, 9S, 10R, 10aS), was a significant challenge. The definitive confirmation was achieved through the enantiospecific total synthesis of its enantiomer (ent-12-epi-fischerindole G) by Baran and colleagues. nih.gov, nih.gov, acs.org
This synthetic route began from a chiral pool starting material, (+)-carvone, which has a known absolute configuration. By maintaining stereochemical control throughout the multi-step synthesis, the absolute configuration of the final product was established. The spectroscopic data of the synthetic enantiomer was identical (except for the sign of the optical rotation) to that of the natural product, which unequivocally confirmed the structure and absolute stereochemistry of this compound. nih.gov
While a direct X-ray crystal structure of this compound has not been reported, the stereochemical assignments of key intermediates and related fischerindole alkaloids have been confirmed by single-crystal X-ray crystallography. nih.gov, researchgate.net, pdbj.org This technique provides an unambiguous three-dimensional map of the molecule in the solid state, serving as an anchor point for confirming the stereochemistry of related compounds in the synthetic lineage. For instance, the absolute configuration of precursors within the synthetic route to the fischerindole core has been verified by X-ray analysis, lending ultimate confidence to the stereochemical assignment of the final natural product. nih.gov
Conformational Analysis and Structural Dynamics
The three-dimensional shape and conformational preferences of this compound are dictated by its rigid, fused tetracyclic ring system. Conformational analysis, primarily through Nuclear Overhauser Effect Spectroscopy (NOESY), provides insight into the spatial proximity of protons and thus the molecule's preferred shape in solution. nih.gov, thieme-connect.com
NOESY experiments on related fischerindoles and their synthetic intermediates have been crucial for establishing the relative stereochemistry of the substituents on the cyclohexane ring. thieme-connect.com For example, strong NOESY correlations between axial protons on the cyclohexane ring can confirm their cis relationship. In the case of this compound, key NOESY correlations would include those between H-10 and protons on the same face of the ring system, helping to lock in the relative configuration determined during the synthesis.
The cyclohexane ring within the fischerindole skeleton typically adopts a chair-like conformation to minimize steric strain. The fusion to the indole and cyclopentane (B165970) rings, however, introduces significant conformational constraints. The orientation of the bulky substituents, such as the vinyl and methyl groups, and the chloro and isonitrile functionalities, is a result of minimizing steric clashes within this rigid framework. The observed relative stereochemistry represents the most thermodynamically stable arrangement of these groups. While detailed computational studies on the structural dynamics of this compound are not widely published, the NOESY data from its synthesis provides a clear static picture of its dominant conformation in solution. nih.gov, researchgate.net
Biological and Pharmacological Investigations Preclinical Focus
Spectrum of Biological Activities
Research into the hapalindole/fischerindole class of alkaloids has demonstrated a broad scope of biological effects, including antimicrobial, antimycotic, anticancer, and immunomodulatory activities. nih.govnih.gov These compounds are characterized by their intricate polycyclic ring systems and diverse functional groups, which contribute to their varied pharmacological profiles. nih.gov
Antibacterial Activities
While specific minimum inhibitory concentration (MIC) data for 12-epi-fischerindole G against bacterial strains are not extensively detailed in the available literature, the fischerindole class of compounds is known for its antibacterial properties. researchgate.net Studies on related compounds provide insight into the potential activity of this family. For instance, the related alkaloid fischambiguine B has shown strong inhibitory activity against Mycobacterium tuberculosis, with an MIC value of 2 µM. nih.gov The antibacterial effects of these alkaloids are often attributed to mechanisms such as the inhibition of RNA polymerase. researchgate.net The halogen substitutions on the fischerindole scaffold have been shown to be critically important in modulating the antibiotic activity of these natural products. ebi.ac.uk
Antifungal Activities
The antifungal potential of the fischerindole family is a significant aspect of its biological profile. researchgate.net Although specific MIC values for this compound are not prominently reported, related compounds have demonstrated notable efficacy. For example, hapalindole alkaloids, which share a common biosynthetic origin with fischerindoles, have exhibited activity against various fungi, including Candida albicans and Trichophyton mentagrophytes. nih.gov Hapalindole X, hapalindole A, and hapalonamide H showed potent activity against C. albicans with MIC values ranging from 0.6 to 2.5 µM. uic.edu This suggests that compounds within this structural class, including this compound, are promising candidates for further antifungal research.
| Compound | Organism | Activity (MIC) |
| Fischambiguine B | Mycobacterium tuberculosis | 2 µM |
| Hapalindole X | Candida albicans | 0.6 - 2.5 µM |
| Hapalindole A | Candida albicans | 0.6 - 2.5 µM |
| Hapalonamide H | Candida albicans | 0.6 - 2.5 µM |
Antialgal Activities
Certain alkaloids from the Stigonematales order have been investigated for their antialgal properties, often in the context of allelopathic interactions in their natural environment. researchgate.net The related compound 12-epi-hapalindole E isonitrile, isolated from Fischerella sp., has been noted for its activity against green microalgae and other microorganisms. researchgate.net This activity suggests a potential ecological role for these compounds and indicates a broader spectrum of antimicrobial action that may include antialgal effects for this compound.
Insecticidal Activities
Several hapalindole-type alkaloids have demonstrated significant insecticidal properties. researchgate.net While data specifically for this compound is limited, studies on closely related analogs are informative. Research on alkaloids from the cyanobacterium Fischerella ATCC 43239 identified several insecticidal hapalindoles. nih.gov Notably, at a concentration of 26 µM, 12-epi-hapalindole J isonitrile caused 100% mortality in the larvae of the dipteran Chironomus riparius within 48 hours. nih.gov Similar insecticidal activities were observed for 12-epi-hapalindole C isonitrile, hapalindole L, and 12-epi-hapalindole E isonitrile at comparable concentrations. nih.gov
| Compound | Organism | Concentration | Effect |
| 12-epi-hapalindole J isonitrile | Chironomus riparius (larvae) | 26 µM | 100% mortality in 48h |
| 12-epi-hapalindole C isonitrile | Chironomus riparius (larvae) | ~26 µM | Insecticidal |
| Hapalindole L | Chironomus riparius (larvae) | ~26 µM | Insecticidal |
| 12-epi-hapalindole E isonitrile | Chironomus riparius (larvae) | ~26 µM | Insecticidal |
Cytotoxic Activities against Mammalian and Cancer Cell Lines (in vitro)
The hapalindole/fischerindole family of compounds has been evaluated for its cytotoxic potential against various cancer cell lines. nih.gov While this compound itself has not been the focus of extensive published cytotoxicity studies, related nitrile-containing fischerindoles have been assessed. For example, deschloro 12-epi-fischerindole I nitrile, isolated from Fischerella sp., showed weak cytotoxicity against the HT-29 human colon adenocarcinoma cell line with an ED50 value of 23 µM. nih.gov Hapalosin, another related metabolite, displayed weak cytotoxicity against HT-29 and MCF-7 breast cancer cells with ED50 values of 22 µM and 27 µM, respectively. nih.gov
| Compound | Cell Line | Cell Type | Activity (ED50/IC50) |
| Deschloro 12-epi-fischerindole I nitrile | HT-29 | Colon Adenocarcinoma | 23 µM |
| Hapalosin | HT-29 | Colon Adenocarcinoma | 22 µM |
| Hapalosin | MCF-7 | Breast Adenocarcinoma | 27 µM |
Other Reported Bioactivities
Immunomodulatory Effects from Related Compounds: The broader class of hapalindole/fischerindole metabolites has been associated with potential immunomodulatory activity, adding another dimension to their pharmacological profile. nih.gov While specific mechanisms for this compound family are still under investigation, alkaloids, in general, are known to modulate immune responses. preprints.org
Observed Vertebrate Toxicity in Danio rerio Embryos for Related Analogs: Importantly, studies on related indole (B1671886) alkaloids from Fischerella have revealed vertebrate toxicity. nih.govresearchgate.net In a bioassay-guided study using the zebrafish (Danio rerio) embryo model, two related compounds, 12-epi-hapalindole H isonitrile and 12-epi-ambiguine B nitrile, were found to be teratogenic, causing developmental defects. nih.govresearchgate.net Although both compounds were toxic to the developing embryos, 12-epi-hapalindole H isonitrile was found to be the more potent of the two. nih.gov This was the first report of vertebrate toxicity for this class of compounds and suggests a potential for toxicity that warrants careful consideration in any therapeutic development program. nih.gov
Mechanisms of Action at Molecular and Cellular Levels
Detailed studies explicitly identifying the molecular targets and cellular effects of this compound are not extensively documented. However, research on closely related compounds within the hapalindole family provides context for potential mechanisms.
Identification of Biological Targets (e.g., RNA polymerase inhibition)
While direct inhibition of RNA polymerase by this compound has not been reported, studies on the related compound 12-epi-hapalindole E isonitrile have demonstrated this mechanism. nih.gov This compound was found to inhibit bacterial RNA polymerase, preventing the elongation of the growing nucleic acid chain. nih.gov Given the structural similarities among this class of alkaloids, it is plausible that other members could have similar targets, although specific testing is required for confirmation.
Interference with Key Cellular Processes (e.g., DNA replication)
There is no specific information available detailing the interference of this compound with key cellular processes such as DNA replication. Research on the related alkaloid 12-epi-hapalindole E isonitrile showed it had little effect on DNA replication in Bacillus subtilis, whereas another cyanobacterial metabolite, calothrixin A, inhibited this process. researchgate.net
Biochemical Pathways Affected
The primary biochemical context for this compound in the current literature is its position within the biosynthetic pathway of other alkaloids. A revised biosynthetic hypothesis suggests that welwitindolinone A may be formed via an oxidative ring contraction of 12-epi-fischerindole I. This precursor, 12-epi-fischerindole I, is proposed to be formed through the benzylic oxidation of this compound. nih.gov This places this compound as a crucial intermediate in the natural generation of more complex welwitindolinone structures.
In Vitro and In Vivo (Animal Model) Pharmacological Studies
Specific efficacy and potency data from preclinical studies on this compound are not available in the reviewed literature. The broader family of fischerindole and hapalindole alkaloids has been noted for general biological activity, but compound-specific assays for this compound are not described. nih.gov
Cell-Based Assays for Efficacy and Potency
No data from cell-based assays detailing the efficacy or potency (such as IC₅₀ or MIC values) of this compound have been published. The available research has centered on the total synthesis of the compound and its relatives, which is a prerequisite for enabling such biological testing. researchgate.netacs.org
Animal Models for Efficacy (e.g., insect, bacterial infection models)
There are no published studies using animal models to evaluate the in vivo efficacy of this compound for any therapeutic indication, including insecticidal or antibacterial applications. While related compounds have shown insecticidal activity, specific in vivo data for this compound is lacking. researchgate.net
Structure Activity Relationship Sar Studies
Influence of Halogen Substituents on Biological Activity
Halogenation plays a pivotal role in modulating the biological activity of fischerindole alkaloids. The presence, type, and position of halogen atoms on the molecular scaffold can significantly impact the potency and spectrum of their effects, particularly their antibiotic properties. ebi.ac.uk
Studies have revealed that the introduction of a halogen, such as chlorine or bromine, can enhance the antibacterial and antifungal activities of these compounds. ebi.ac.ukresearchgate.net For instance, the enzymatic chlorination of 12-epi-fischerindole U at the C-13 position to yield 12-epi-fischerindole G results in a notable increase in its antibiotic activity. mdpi.comrsc.orgacs.org This highlights the critical contribution of the chlorine atom at this specific position to the molecule's biological function.
Further research has explored the effects of different halogens. The selective synthesis of a brominated analog, 13R-bromo-12-epi-fischerindole U, demonstrated enhanced antibacterial activity compared to its chlorinated counterpart. ebi.ac.uk This suggests that the nature of the halogen substituent is a key determinant of biological efficacy. The increased lipophilicity conferred by halogenation may also contribute to improved cell membrane permeability, thereby enhancing bioavailability and potency. rsc.org
Conversely, the absence or modification of halogen substituents can lead to a reduction in certain biological activities. For example, the removal of a chlorine atom from related indolocarbazole structures has been shown to decrease their inhibitory activity against protein kinase C. nih.gov This underscores the specific and often essential role of halogenation in the interaction of these alkaloids with their biological targets.
Table 1: Impact of Halogenation on the Biological Activity of Fischerindole Analogs
| Compound | Halogen Substituent | Position of Halogenation | Observed Biological Activity | Reference |
| This compound | Chlorine | C-13 | Enhanced antibiotic activity | mdpi.comrsc.orgacs.org |
| 13R-bromo-12-epi-fischerindole U | Bromine | C-13 | Enhanced antibacterial activity | ebi.ac.uk |
| Deschloro 12-epi-fischerindole I nitrile | None | - | Weak cytotoxicity towards HT-29 cells | researchgate.net |
Impact of Isocyano/Nitrile/Isothiocyanate Moiety Variations on Activity
The isocyano (-N≡C), nitrile (-C≡N), and isothiocyanate (-N=C=S) functional groups are characteristic features of many fischerindole alkaloids and their relatives, significantly influencing their biological profiles. nih.govmathewsopenaccess.comnsf.gov The interconversion and modification of these moieties have been a key focus of SAR studies.
The isocyano group is often associated with potent biological effects, including antimicrobial, antifungal, and insecticidal activities. mathewsopenaccess.comannualreviews.org The nitrile and isothiocyanate variants, while also bioactive, can exhibit different potencies and spectra of activity. mdpi.com For example, both isonitrile and isothiocyanate-bearing fischerindoles have demonstrated antifungal properties. mdpi.com
The biosynthetic origins of these functional groups are complex. The isonitrile nitrogen is derived from tryptophan, while the carbon comes from another donor. mdpi.com The isothiocyanate group is believed to arise from the subsequent introduction of sulfur to the isonitrile. mdpi.com The nitrile variants are proposed to be formed through a rearrangement of the isonitrile. mdpi.com
SAR studies have shown that variations in this moiety can lead to significant changes in biological activity. For instance, while many ambiguine (B12290726) isonitriles exhibit phytotoxic effects, the corresponding nitrile variants also show teratogenicity, albeit at higher concentrations. mdpi.com This highlights the nuanced role of this functional group in determining the specific biological outcome.
Table 2: Biological Activities Associated with Isocyano/Nitrile/Isothiocyanate Variations
| Functional Group | Compound Family | Reported Biological Activities | Reference |
| Isocyano | Fischerindoles, Hapalindoles, Ambiguines | Antibacterial, Antifungal, Insecticidal, Phytotoxic | mathewsopenaccess.comannualreviews.orgmdpi.com |
| Isothiocyanate | Fischerindoles, Hapalindoles | Antifungal, P-glycoprotein-mediated multidrug resistance inhibition | mathewsopenaccess.commdpi.com |
| Nitrile | Fischerindoles, Ambiguines | Antifungal, Teratogenic | mdpi.com |
Role of Core Polycyclic Skeleton Modifications and Stereochemistry
The rigid, polycyclic core of the fischerindoles is a fundamental determinant of their biological activity. nih.gov Modifications to this skeleton, as well as alterations in stereochemistry, can have profound effects on their pharmacological properties. nih.govresearchgate.net
The fischerindoles are characterized by a tetracyclic ring system formed through a key connection between the C-2 and C-16 positions of a hapalindole precursor. nih.gov This cyclization, which can be acid-catalyzed, creates the distinctive indeno[2,1-b]indole (B8706381) core. mdpi.com The integrity of this core structure is generally considered essential for activity.
Synthetic efforts to create analogs with modified skeletons have provided further insight into the SAR of this compound class. These studies, often involving complex multi-step syntheses, allow for the systematic evaluation of the importance of different structural features. nih.govmdpi.com
Elucidation of Pharmacophores
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the fischerindole class of compounds, the pharmacophore is generally understood to comprise several key features:
The Polycyclic Core: The rigid, tetracyclic indole (B1671886) skeleton provides the fundamental scaffold for the spatial orientation of other functional groups. nih.govmdpi.com
The Isocyano/Nitrile/Isothiocyanate Moiety: This functional group is a crucial component of the pharmacophore, directly participating in interactions with biological targets. mathewsopenaccess.commathewsopenaccess.com
Halogen Substituents: Specific halogenation patterns, particularly at the C-13 position, are critical for enhancing potency and are therefore considered a key element of the pharmacophore for antibiotic activity. ebi.ac.ukmdpi.com
Specific Stereochemistry: The defined spatial arrangement of substituents arising from the chiral centers of the molecule is essential for a precise fit with the target binding site. researchgate.netumich.edu
The combination of these features creates a unique molecular profile that dictates the biological activity of this compound and its congeners. Understanding this pharmacophore is instrumental in guiding the rational design of novel, more effective therapeutic agents based on the fischerindole scaffold.
Synthetic Analogs and Derivatives Development
Design and Synthesis of Modified 12-epi-Fischerindole G Analogs
The generation of analogs of this compound has been approached through total synthesis, semi-synthesis, and, notably, biocatalysis, which allows for highly specific modifications that are often challenging to achieve through traditional chemical methods.
Chemical Synthesis Approaches: The total synthesis of this compound and its congeners has been achieved, providing a framework for creating structurally diverse analogs. researchgate.netnih.gov A key strategy in these syntheses is the use of a direct, copper-mediated oxidative coupling of indole (B1671886) with a chloroketone precursor, which efficiently constructs the core structure without the need for protecting groups. nih.gov This "redox economic" approach allows for the practical and scalable production of the fischerindole skeleton, which can then be subjected to further modifications. researchgate.netnih.gov For instance, the synthesis of ent-12-epi-fischerindole G was accomplished through a multi-step sequence starting from a chiral chloroketone, demonstrating the feasibility of accessing specific stereoisomers. nih.gov
Biocatalytic and Chemoenzymatic Synthesis: A prominent strategy for generating analogs involves late-stage C-H functionalization using enzymes, particularly halogenases. wiley.com The Fe(II)/α-ketoglutarate-dependent halogenase WelO5 has been identified as a key biocatalyst capable of converting 12-epi-fischerindole U into this compound through a highly regio- and stereoselective chlorination at the C-13 position. mdpi.comnih.govpitt.edursc.org This enzymatic reaction proceeds in a single step with high yield, a transformation that is difficult to replicate with chemical reagents due to the numerous, chemically similar C-H bonds in the molecule. wiley.commdpi.com
Researchers have exploited the promiscuity of WelO5 and related enzymes to introduce different halogens. By substituting chloride with bromide in the reaction medium, the enzyme can catalyze the synthesis of 13R-bromo-12-epi-fischerindole U, a novel brominated analog. mdpi.comrsc.orgebi.ac.uk Furthermore, protein engineering and directed evolution of WelO5 have been explored to expand its substrate scope and alter its specificity, opening pathways to even more diverse halogenated derivatives. rsc.orgebi.ac.uk
Another powerful biocatalytic approach utilizes terpene cyclases. Stig cyclases, such as FamC1, HpiC1, and FimC5, which are responsible for forming the polycyclic core of hapalindoles and fischerindoles, have been shown to accept a variety of unnatural, synthetically prepared indole precursors. nih.gov By feeding these enzymes modified cis-indole isonitrile substrates, researchers have generated a library of novel fischerindole and hapalindole analogs with substitutions on the indole ring. nih.gov This chemoenzymatic strategy effectively combines chemical synthesis of precursors with the complex cyclization capabilities of enzymes to produce unnatural derivatives. nih.gov
| Analog/Derivative | Precursor | Key Synthetic Method | Enzyme(s) Used (if any) | Reference |
|---|---|---|---|---|
| This compound | 12-epi-fischerindole U | Enzymatic C-H Chlorination | WelO5 | mdpi.compitt.edursc.org |
| ent-12-epi-fischerindole G | Indole and a chiral chloroketone | Total Synthesis (Oxidative Coupling) | N/A | nih.gov |
| 13R-bromo-12-epi-fischerindole U | 12-epi-fischerindole U | Enzymatic C-H Bromination | WelO5 | rsc.orgebi.ac.uk |
| Unnatural 12-epi-fischerindole U derivatives | Modified cis-indole isonitrile derivatives | Chemoenzymatic Synthesis (Cyclization) | FamD2, Stig Cyclases (FimC5) | nih.gov |
Strategies for Enhancing Bioactivity, Selectivity, and Metabolic Stability (Preclinical Considerations)
A primary goal of developing analogs is to improve upon the biological profile of the parent compound. For this compound, this involves synthesizing derivatives and assessing how structural changes affect their potency, target selectivity, and stability in biological systems.
Enhancing Bioactivity: The introduction of a halogen at the C-13 position is a proven strategy for enhancing the bioactivity of this molecular scaffold. The enzymatic conversion of 12-epi-fischerindole U to this compound results in a significant increase in antibiotic activity against various human bacterial and fungal pathogens. mdpi.comnih.gov This suggests that the chlorine atom plays a crucial role in the interaction with the biological target. The synthesis of the brominated analog, 13R-bromo-12-epi-fischerindole U, further supports this, as it also demonstrated enhanced antibacterial properties. ebi.ac.uk The exploration of other functional groups at this and other positions via chemoenzymatic synthesis is a key strategy for discovering compounds with potentially greater potency or a broader spectrum of activity. nih.gov
Improving Selectivity: Selectivity is critical for minimizing off-target effects. The exquisite regio- and stereoselectivity of enzymes like WelO5 and the Stig cyclases is a major advantage in creating specific analogs. wiley.comrsc.org By generating a library of closely related but distinct structures, researchers can perform detailed SAR studies to identify the specific structural features that confer selectivity for a particular biological target. For example, while both chlorinated (12-epi-hapalindole E) and non-chlorinated (12-epi-hapalindole J) congeners can exhibit similar antimicrobial activity, subtle differences in their structures, such as the stereochemistry at C-12, can influence their activity spectrum. mdpi.com
| Strategy | Example Modification | Observed/Potential Outcome | Reference |
|---|---|---|---|
| Halogenation | Chlorination or Bromination at C-13 | Significantly enhanced antibiotic activity | mdpi.comnih.govebi.ac.uk |
| Scaffold Modification | Generation of unnatural fischerindoles using modified precursors | Exploration of SAR to identify more potent or selective compounds | nih.gov |
| Metabolic Blocking | Introduction of fluorine on the indole ring | Potential to improve metabolic stability and pharmacokinetic properties | nih.gov |
Generation of Probes for Target Identification
Identifying the specific molecular targets of this compound is essential for understanding its mechanism of action and for rational drug design. This is often achieved by creating chemical probes—analogs that are modified to include a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent labeling.
A key strategy for generating such probes involves the late-stage introduction of a functional handle that can be used for subsequent "click" chemistry reactions. One such method involves using rhodium carbenoids derived from alkynyl diazo acetates to perform site-selective C-H or O-H insertion reactions on complex natural products. acs.org This would introduce an alkyne group onto the this compound scaffold. This alkyne handle can then be selectively reacted with an azide-containing reporter tag (e.g., biotin-azide or a fluorescent-azide) via a Sharpless-Huisgen [3+2] cycloaddition. acs.org This approach allows for the creation of probes for use in affinity purification or fluorescence microscopy experiments to identify binding partners and localize the compound within cells. While this specific strategy has been demonstrated on other natural products, its application to the fischerindole family is a logical extension for target identification studies. acs.orgst-andrews.ac.uk
Conclusion and Future Research Directions
Summary of Current Understanding and Major Research Challenges
12-epi-fischerindole G is a structurally intricate, chlorinated tetracyclic indole (B1671886) alkaloid produced by cyanobacteria from the order Stigonematales. nih.govebi.ac.uk It belongs to a large class of related natural products, including hapalindoles, ambiguines, and welwitindolinones, which are known to possess a wide array of biological activities. nih.govnih.gov The absolute stereochemistry of this compound has been established, and its total synthesis has been successfully accomplished, often using precursors like (−)-carvone. nih.govacs.orgnih.govrsc.org
The biosynthetic pathway is a key area of current understanding. It is known to proceed via a C3-geranylated indole isonitrile intermediate. nih.govescholarship.org This precursor undergoes a complex cascade reaction—involving a Cope rearrangement, a 6-exo-trig cyclization, and an electrophilic aromatic substitution—catalyzed by a unique class of enzymes known as Stig cyclases, to form the polycyclic core. nih.govumich.edu The characteristic chlorination is a late-stage modification catalyzed by specific non-heme iron halogenase enzymes. ebi.ac.uk
Despite this progress, major research challenges persist.
Synthetic Complexity: The molecule's dense and complex architecture, featuring multiple contiguous stereocenters, makes its total synthesis and the generation of analogues a significant hurdle. nih.govnumberanalytics.com Achieving high yields and scalability remains a primary obstacle for producing sufficient quantities for in-depth biological evaluation. umich.edurug.nl
Mechanistic Elucidation: While the role of Stig cyclases is established, the precise molecular mechanisms by which these enzymes control the exact stereo- and regiochemical outcomes are not fully understood. nih.govumich.edu Unraveling how different cyclases or their complexes produce the observed diversity of fischerindole and hapalindole skeletons is a critical challenge.
Biological Targets: The full spectrum of biological activities for this compound is yet to be defined, and its specific molecular targets remain largely unknown. mathewsopenaccess.comepa.gov Identifying these targets is essential for understanding its mechanism of action and potential therapeutic applications.
Potential for Biocatalytic Engineering and Diversification of Fischerindole Production
Biocatalysis presents a powerful and promising avenue to overcome some of the challenges associated with fischerindole research. nih.govresearchgate.net The enzymes involved in the natural biosynthetic pathway, particularly the Fam prenyltransferase and the Stig cyclases, have demonstrated a notable degree of substrate promiscuity. nih.govescholarship.orgacs.org This flexibility can be harnessed for the production of novel, "unnatural" fischerindole derivatives.
Researchers have successfully employed cascade biocatalysis, sometimes aided by protein engineering and computational analysis, to generate a variety of new compounds by feeding synthetic cis-indole isonitrile precursors to these enzymes. nih.govescholarship.orgacs.org This strategy allows for the creation of structurally diverse libraries of fischerindole analogues that would be difficult to access through traditional chemical synthesis alone. Such libraries are invaluable for probing structure-activity relationships (SAR) and for exploring new biological functions. The continued exploration of these biocatalytic systems holds immense potential for diversifying the known chemical space of fischerindoles, thereby accelerating the discovery of new bioactive agents. nih.gov
Table 1: Key Enzymes in Fischerindole Biosynthesis and Their Engineering Potential
| Enzyme Class | Function | Engineering Potential | References |
| Prenyltransferases (e.g., FamD2) | Catalyzes the geranylation of the indole core. | Can accept modified indole substrates to generate diverse precursors. | nih.govescholarship.org |
| Stig Cyclases (e.g., FimC5) | Catalyzes the key multi-step cyclization cascade to form the polycyclic core. | Can accept unnatural geranylated precursors; enzyme engineering can alter stereo- and regioselectivity to produce novel skeletons. | nih.govumich.eduacs.orgresearchgate.net |
| Halogenases (e.g., WelO5, AmbO5) | Performs late-stage, site-specific chlorination of the alkaloid scaffold. | Potential to introduce different halogens or functionalize other positions on the molecule. | ebi.ac.uk |
Prospects for Novel Pharmacological Lead Development (Preclinical Context)
The fischerindole family of alkaloids, including this compound, represents a rich source of scaffolds for pharmacological lead development. umich.edumathewsopenaccess.com These compounds have been reported to exhibit a broad range of biological activities in preclinical studies, including insecticidal, antifungal, and antibacterial properties. nih.govmdpi.comcsbsju.edu The unique and rigid polycyclic structure, combined with the reactive isonitrile functional group, makes these molecules compelling starting points for drug discovery programs. mathewsopenaccess.comacs.org
The ability to generate novel analogues through both chemical synthesis and biocatalytic engineering is crucial for this endeavor. nih.gov By creating libraries of related compounds, researchers can systematically explore the SAR, optimizing for potency against specific targets while potentially reducing off-target effects. Computational prediction models are also being utilized to forecast the biological activity spectra of these alkaloids, helping to prioritize which compounds to synthesize and screen. mathewsopenaccess.com The overarching goal is to leverage the unique chemical architecture of the fischerindoles to develop new drug leads that can address unmet medical needs, particularly in areas like infectious diseases and oncology. umich.edumathewsopenaccess.com
Advancements in Synthetic Methodologies for Complex Indole Alkaloid Architectures
The daunting structural complexity of fischerindoles and related indole alkaloids has been a powerful catalyst for innovation in synthetic organic chemistry. numberanalytics.comrsc.org The pursuit of their total synthesis has led to the development and refinement of several key synthetic strategies.
Biomimetic Synthesis: Many synthetic approaches are described as bio-inspired, seeking to replicate the logic of the natural biosynthetic pathway, which can offer elegant and efficient routes to the core structures. anr.fr
Redox Economy: A notable principle applied in the synthesis of this compound is "redox economy." nih.govacs.org This strategy aims to design a synthetic sequence that minimizes the number of superfluous oxidation and reduction steps, leading to a more streamlined and efficient process where the oxidation state of intermediates increases linearly. acs.orgnih.gov
Novel Coupling Reactions: The development of direct indole coupling methodologies has been a significant breakthrough, enabling efficient, scalable, and often protecting-group-free syntheses of these complex molecules. nih.govacs.org
Photoredox Catalysis: More recently, photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. This technology, which utilizes visible light to initiate radical-based cascade reactions, offers new ways to assemble intricate molecular architectures like those found in indole alkaloids in a green and economical fashion. nih.gov
Convergent Strategies: For highly complex or dimeric alkaloids, convergent synthetic strategies are paramount. jst.go.jp These approaches involve the independent synthesis of large, complex fragments that are then joined together at a late stage, a tactic that presents its own challenges but is often more efficient than a purely linear approach. jst.go.jp
These ongoing advancements in synthetic methodology are not only crucial for providing access to this compound and its natural congeners but are also essential for creating designed analogues that can be used to further probe their biological functions.
Q & A
Q. What are the key synthetic pathways for 12-epi-fischerindole G, and how do they differ from related indole alkaloids?
The synthesis of this compound involves redox-economic strategies, starting from welwitindolinone A (12) through intermediates like 12-epi-fischerindole I (21) and this compound (10). This pathway contrasts with structurally similar compounds (e.g., Ambiguine A/B) by leveraging regioselective functionalization and stereochemical control during key cyclization steps. The absence of a 6-5-5-6 ring system in some analogs (e.g., deschloro derivatives) highlights divergent biosynthetic logic .
Q. What spectroscopic methods are most effective for characterizing this compound?
High-resolution electrospray ionization mass spectrometry (HRESIMS) and 1D/2D NMR are critical. For instance, 1H NMR chemical shifts (e.g., δH 8.00–7.03 for disubstituted indole moieties) and isotopic clusters (e.g., 3:1 for chlorinated derivatives) differentiate this compound from analogs. HRESIMS data ([M+H]+ at m/z 304.90) confirm isobaric masses in related compounds, while NOESY correlations resolve stereochemical ambiguities .
Q. How is this compound isolated from natural sources, and what purification techniques are optimal?
Isolation involves silica gel chromatography with gradient elution (e.g., 5% i-PrOH/CH2Cl2) followed by reversed-phase HPLC (Phenomenex Luna RP columns). Fraction collection based on retention times (e.g., 24.1 min for 12-epi-fischerindole I nitrile) and antiproliferative bioactivity-guided fractionation ensure purity. Yields are typically low (0.8–1.1 mg), necessitating micro-scale analytical techniques .
Advanced Research Questions
Q. What computational approaches elucidate the substrate-enzyme interactions of this compound in halogenases like AmbO5?
Quantum mechanics/molecular mechanics (QM/MM) optimizations reveal hydrogen-bond (HB) dynamics between 12-epi-fischerindole derivatives and non-heme Fe(II)/αKG-dependent enzymes. For example, HB distances (e.g., N-H···C shortening by 0.6 Å in QM/MM vs. crystallographic data) and Bader analysis quantify stabilization energies (up to 7.8 kcal/mol). These studies highlight the role of protein residues (e.g., Ala82) in orienting the substrate for regioselective halogenation .
Q. How do C-H bond dissociation energies (BDEs) influence the reactivity of this compound in enzymatic halogenation?
BDE calculations for 12-epi-fischerindole U (a precursor) show reduced C-H bond strengths (8.4 kcal/mol lower than non-target bonds), favoring hydrogen atom abstraction (HAA) by Fe(IV)-oxo intermediates. Comparative studies with BesD and SyrB2 enzymes demonstrate that substrate flexibility and weak HB networks in WelO5 enhance repositioning for selective chlorination .
Q. What mechanisms underpin the antiproliferative activity of this compound against cancer cells?
At 1.0 µg/mL, 12-epi-fischerindole I nitrile (a structural analog) reduces HCT116 colorectal adenocarcinoma cell viability to <20%, surpassing Taxol’s efficacy (22% at 100 nM). Structure-activity relationships (SAR) suggest that the nitrile group and tricyclic core enhance bioactivity by disrupting microtubule dynamics or inducing apoptosis. However, low yields and solubility limit in vivo validation .
Q. How do structural modifications (e.g., deschlorination) alter the bioactivity and biosynthesis of 12-epi-fischerindole derivatives?
Deschloro analogs (e.g., deschloro-12-epi-fischerindole W nitrile) exhibit reduced antiproliferative potency (≤30% cell viability at 10 µg/mL) compared to chlorinated versions. Biosynthetically, the absence of Cl alters substrate-enzyme recognition in halogenases, shifting product profiles toward hydroxylation or non-functionalized intermediates. NMR δH shifts (e.g., δH 2.21 for additional CH2 in deschloro compounds) confirm structural divergence .
Methodological Considerations
- Experimental Design: Prioritize bioassay-guided fractionation for isolating trace alkaloids. Use constrained molecular dynamics (MD) simulations to model substrate repositioning in halogenases .
- Data Contradictions: Resolve discrepancies in HB network predictions (e.g., crystallographic vs. QM/MM distances) by integrating spectroscopic validation (e.g., QTAIM analysis) .
- Comparative Studies: Benchmark synthetic yields and stereochemical outcomes against biosynthetic pathways (e.g., AmbO5-mediated conversions) to identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
